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Compound of Interest

Compound Name: Chlorcarvacrol

Cat. No.: B1221343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of chlorcarvacrol, a chlorinated monoterpenoid phenol. This document details the principles

and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented here is

intended to serve as a valuable resource for researchers, scientists, and professionals involved

in drug development and quality control who are working with or characterizing this compound.

Introduction to Chlorcarvacrol
Chlorcarvacrol, with the IUPAC name 4-chloro-2-methyl-5-(propan-2-yl)phenol, is a derivative

of the naturally occurring monoterpenoid carvacrol. Its chemical formula is C₁₀H₁₃ClO, and it

has a molecular weight of 184.66 g/mol . The introduction of a chlorine atom to the phenolic

ring can significantly alter the compound's physicochemical and biological properties, making a

thorough structural and functional characterization essential. Spectroscopic techniques are

fundamental in confirming the identity and purity of chlorcarvacrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. It is based on the interaction of atomic nuclei with an

external magnetic field. For organic molecules like chlorcarvacrol, ¹H and ¹³C NMR are the

most informative.
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¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons in the molecule.

¹H NMR Data for Chlorcarvacrol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.19 Doublet 6H -CH(CH₃)₂

2.18 Singlet 3H Ar-CH₃

3.16 Septet 1H -CH(CH₃)₂

5.10 Singlet 1H Ar-OH

6.65 Singlet 1H Ar-H

7.04 Singlet 1H Ar-H

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of chlorcarvacrol shows distinct signals that correspond to the different

types of protons in the molecule. The doublet at 1.19 ppm represents the six equivalent methyl

protons of the isopropyl group, which are split by the adjacent methine proton. The singlet at

2.18 ppm is assigned to the three protons of the methyl group attached to the aromatic ring.

The septet at 3.16 ppm corresponds to the single proton of the isopropyl group's methine, split

by the six neighboring methyl protons. The singlet at 5.10 ppm is characteristic of the phenolic

hydroxyl proton. The two singlets in the aromatic region (6.65 and 7.04 ppm) are assigned to

the two protons on the aromatic ring.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Each unique carbon atom in the molecule gives a distinct signal.

¹³C NMR Data for Chlorcarvacrol
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Chemical Shift (ppm) Assignment

15.7 Ar-CH₃

22.5 -CH(CH₃)₂

26.8 -CH(CH₃)₂

118.9 Ar-CH

121.7 Ar-C-Cl

124.6 Ar-CH

133.0 Ar-C-CH₃

145.2 Ar-C-CH(CH₃)₂

150.8 Ar-C-OH

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of chlorcarvacrol displays nine distinct signals, corresponding to the

ten carbon atoms in the molecule (with two carbons of the isopropyl methyl groups being

equivalent). The signals in the aliphatic region (15.7, 22.5, and 26.8 ppm) are assigned to the

methyl and methine carbons of the alkyl substituents. The signals in the aromatic region (118.9

to 150.8 ppm) correspond to the six carbons of the benzene ring. The chemical shifts are

influenced by the substituents on the ring, with the carbon attached to the hydroxyl group (Ar-

C-OH) appearing at the most downfield position (150.8 ppm) due to the deshielding effect of

the oxygen atom.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Data for Chlorcarvacrol
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Wavenumber (cm⁻¹) Intensity Assignment

3400 Strong, Broad O-H stretch (phenolic)

2960 Medium C-H stretch (aliphatic)

1600, 1480 Medium C=C stretch (aromatic)

1210 Strong C-O stretch (phenol)

810 Strong
C-H bend (aromatic, out-of-

plane)

750 Medium C-Cl stretch

Interpretation of the IR Spectrum:

The IR spectrum of chlorcarvacrol exhibits characteristic absorption bands that confirm the

presence of its key functional groups. The broad and strong band around 3400 cm⁻¹ is

indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening

due to hydrogen bonding. The absorption at 2960 cm⁻¹ corresponds to the C-H stretching of

the isopropyl and methyl groups. The bands in the 1600-1480 cm⁻¹ region are characteristic of

the C=C stretching vibrations within the aromatic ring. A strong band around 1210 cm⁻¹ is

assigned to the C-O stretching of the phenol. The C-H out-of-plane bending of the substituted

aromatic ring is observed around 810 cm⁻¹. The presence of the chlorine atom is suggested by

a medium intensity band around 750 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio

(m/z) of ions. Electron ionization (EI) is a common method for ionizing small organic molecules,

which often leads to fragmentation of the molecule. The resulting mass spectrum provides

information about the molecular weight and the structure of the molecule.

Mass Spectrometry Data for Chlorcarvacrol (Isomer: 4-chloro-5-methyl-2-(1-

methylethyl)phenol)

Note: The mass spectrum presented here is for an isomer of chlorcarvacrol, 4-chloro-5-

methyl-2-(1-methylethyl)phenol (also known as 6-chlorothymol), as a publicly available
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spectrum for chlorcarvacrol was not found. The fragmentation pattern is expected to be very

similar due to the identical molecular formula and similar structural features.

m/z Relative Intensity (%) Assignment

184/186 35 / 12 [M]⁺ / [M+2]⁺ (Molecular ion)

169/171 100 / 33 [M - CH₃]⁺

141 20 [M - C₃H₇]⁺

133 15 [M - CH₃ - HCl]⁺

105 25 [C₇H₅O]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of the chlorcarvacrol isomer shows a molecular ion peak [M]⁺ at m/z 184,

consistent with the molecular weight of C₁₀H₁₃ClO. The presence of a peak at m/z 186 with

approximately one-third the intensity of the m/z 184 peak is characteristic of a compound

containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base

peak at m/z 169 corresponds to the loss of a methyl group ([M - CH₃]⁺), a common

fragmentation pathway for molecules with alkyl substituents on an aromatic ring. Another

significant fragment at m/z 141 is due to the loss of an isopropyl radical ([M - C₃H₇]⁺). Further

fragmentation can lead to the ions observed at lower m/z values.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of chlorcarvacrol.

Materials:

Chlorcarvacrol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
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NMR tube (5 mm diameter)

Pipette

Vortex mixer

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation:

Weigh the appropriate amount of chlorcarvacrol and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

Vortex the mixture until the sample is completely dissolved.

Using a pipette, transfer the solution to a clean, dry NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the

correct depth.

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a

longer acquisition time will be necessary.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like

tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Perform baseline correction to ensure a flat baseline.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid chlorcarvacrol.

Materials:

Chlorcarvacrol sample (1-2 mg)

Potassium bromide (KBr), IR grade, finely ground and dried

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Place a small amount of KBr powder in an agate mortar and grind it to a fine powder.

Add 1-2 mg of the chlorcarvacrol sample to the mortar.
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Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

Transfer the mixture to the pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the transmittance or absorbance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The resulting spectrum will show the percentage of transmittance or absorbance as a

function of wavenumber (cm⁻¹).

Identify and label the major absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of chlorcarvacrol.

Materials:

Chlorcarvacrol sample (microgram quantities)

Suitable solvent (e.g., methanol or dichloromethane) if using a direct insertion probe with a

solution.

Mass spectrometer with an electron ionization source (often coupled with a gas

chromatograph, GC-MS).
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Procedure:

Sample Introduction:

Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, place it

on the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

GC-MS: Dissolve the sample in a suitable solvent and inject it into the gas chromatograph.

The compound will be separated from the solvent and other components before entering

the mass spectrometer.

Ionization:

The sample is vaporized in the high vacuum of the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV).

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into

smaller charged species.

Mass Analysis:

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

The separated ions are detected, and a mass spectrum is generated, which is a plot of

relative ion abundance versus m/z.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.
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Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis of

chlorcarvacrol.

Sample Preparation
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Data Acquisition & Analysis
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(¹H and ¹³C) IR Spectroscopy Mass Spectrometry
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&
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of chlorcarvacrol.
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Caption: Relationship between chlorcarvacrol's structure and spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of Chlorcarvacrol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221343#spectroscopic-analysis-of-chlorcarvacrol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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